2-Chloroethyl chlorosulfonylcarbamate
Description
2-Chloroethyl chlorosulfonylcarbamate is a specialized chemical intermediate used in organic synthesis, particularly for constructing sulfonourea derivatives. Its molecular structure combines a chlorosulfonyl group and a carbamate moiety, enabling reactivity with amines under basic conditions (e.g., triethylamine) to form sulfonoureas . This compound is referenced in patent applications (e.g., European Patent Bulletin 2022/06) for synthesizing complex molecules, such as kinase inhibitors, highlighting its role in pharmaceutical development . Preparation methods are detailed in Bioorganic & Medicinal Chemistry Letters (2006), emphasizing its utility in controlled reaction environments .
Properties
Molecular Formula |
C3H5Cl2NO4S |
|---|---|
Molecular Weight |
222.05 g/mol |
IUPAC Name |
2-chloroethyl N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C3H5Cl2NO4S/c4-1-2-10-3(7)6-11(5,8)9/h1-2H2,(H,6,7) |
InChI Key |
PWWLYJOGCLJSQU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-chloroethyl chlorosulfonylcarbamate with structurally or functionally related compounds:
Table 1: Comparative Analysis of Key Compounds
Key Findings
Structural and Functional Differences: this compound uniquely combines sulfonyl and carbamate groups, enabling sulfonourea formation. In contrast, ethyl 2-chloroethylcarbamate lacks the sulfonyl group, limiting its reactivity to carbamate-mediated processes . Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit dual alkylating/carbamoylating activities critical for anticancer effects, whereas this compound is non-therapeutic and functions solely as a synthetic intermediate .
Reactivity and Applications: Alkylation vs. Carbamoylation: Nitrosoureas alkylate DNA (via chloroethyl groups) and carbamoylate proteins, contributing to cytotoxicity . This compound’s sulfonyl group facilitates nucleophilic substitution with amines, making it ideal for coupling reactions . Solubility and Pharmacokinetics: Nitrosoureas’ lipid solubility (octanol/water distribution coefficient) enhances blood-brain barrier penetration, a property absent in this compound, which is used in organic solvents like DCM .
Safety and Handling :
- This compound and chloromethyl chlorosulfate require strict control due to reactive intermediates (e.g., isocyanates or sulfonic acids) .
- 2-Chloroethyl chloroformate is highly corrosive, necessitating precautions against hydrolysis to toxic gases (e.g., HCl) .
Therapeutic vs. Synthetic Roles :
- While nitrosoureas are clinically validated for leukemia treatment, this compound’s value lies in its synthetic utility. Ethyl 2-chloroethylcarbamate bridges both roles, serving as a pesticidal agent and pharmaceutical precursor .
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